Tetraoctadecylammonium bromide chemical properties and structure
Tetraoctadecylammonium bromide chemical properties and structure
An In-depth Technical Guide to Tetraoctadecylammonium Bromide: Physicochemical Properties, Structure, and Advanced Characterization
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tetraoctadecylammonium bromide (TODAB), a quaternary ammonium salt with significant applications in materials science and drug delivery. We will delve into its core chemical and structural properties, its behavior in solution, and the practical methodologies for its characterization, offering insights grounded in established scientific principles for researchers and development professionals.
Core Molecular Profile and Physicochemical Properties
Tetraoctadecylammonium bromide, also known as tetrastearylammonium bromide, is a cationic surfactant characterized by a central quaternary ammonium cation and a bromide anion. The defining feature of the cation is the presence of four long, saturated octadecyl (C18) hydrocarbon chains covalently bonded to the nitrogen atom. This unique molecular architecture is the primary determinant of its physicochemical behavior.
The pronounced hydrophobicity imparted by the four C18 chains renders TODAB virtually insoluble in water.[1] However, it exhibits solubility in various nonpolar organic solvents. This amphiphilic nature, heavily skewed towards lipophilicity, is fundamental to its function as a surfactant and phase transfer catalyst in non-aqueous or biphasic systems.[2][3]
Below is a summary of its key physical and chemical identifiers.
| Property | Value | Source(s) |
| CAS Number | 63462-99-7 | [2] |
| Molecular Formula | C₇₂H₁₄₈BrN | [2] |
| Molecular Weight | 1107.86 g/mol | [2] |
| Appearance | White to light brown crystalline powder | [1][2] |
| Melting Point | 103-105 °C | [1][2] |
| Solubility in Water | Insoluble | [1] |
| SMILES String | [Br-].CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Structural Representation
The structure of TODAB consists of a central, positively charged nitrogen atom at the core of a tetrahedral geometry, with four long alkyl chains extending outwards. This arrangement is crucial for its ability to modify surfaces and interfaces.
Key Applications in Research and Development
The distinct properties of TODAB make it a valuable tool in several advanced applications:
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Nanoparticle Synthesis: It serves as a capping agent or stabilizer in the synthesis of nanoparticles. [2]The long alkyl chains adsorb onto the nanoparticle surface, preventing aggregation and allowing for dispersion in organic solvents.
-
Drug Delivery Systems: TODAB is employed in the formulation of lipid-based drug delivery vehicles like liposomes and solid lipid nanoparticles (SLNs). [2]Its cationic nature can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.
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Organoclay Synthesis: It is used to modify clays like montmorillonite. [1]The large quaternary ammonium ions intercalate into the clay galleries, expanding their spacing and rendering the clay surface organophilic for use in polymer nanocomposites.
-
Phase Transfer Catalysis: In organic synthesis, TODAB can shuttle reactants between an aqueous and an organic phase, accelerating reaction rates. [2]
Methodologies for Physicochemical Characterization
Validating the identity, purity, and functional properties of TODAB is critical. The following protocols outline standard, self-validating systems for its characterization.
Structural Verification via Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR spectroscopy provides unambiguous information about the chemical environment of hydrogen atoms in a molecule. [4]For TODAB, this technique confirms the presence and relative ratios of protons in the octadecyl chains, validating the compound's structure. The choice of deuterated chloroform (CDCl₃) as a solvent is dictated by TODAB's high solubility in nonpolar organic media.
Experimental Protocol:
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Sample Preparation: Accurately weigh 5-10 mg of TODAB powder and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A standard acquisition might involve 16-32 scans.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak of CHCl₃ at 7.26 ppm.
-
Spectral Analysis:
-
Expected Peaks:
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A triplet around 0.88 ppm corresponding to the terminal methyl protons (-CH₃) of the four alkyl chains.
-
A large, broad multiplet between 1.20-1.40 ppm representing the bulk of the methylene protons (-CH₂-) in the middle of the chains.
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A multiplet around 1.6-1.7 ppm for the methylene protons beta to the nitrogen atom (N-CH₂-CH₂ -).
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A multiplet around 3.3-3.4 ppm for the methylene protons alpha to the positively charged nitrogen atom (N -CH₂ -).
-
-
Validation: Integrate the distinct peak regions. The ratio of the integrations should correspond to the number of protons in each environment (e.g., alpha-CH₂ vs. terminal CH₃).
-
Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the vibrational modes of functional groups within a molecule, serving as a molecular fingerprint. [5]For TODAB, this confirms the presence of C-H bonds in the alkyl chains and C-N bonds, corroborating its identity. The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples. [6] Experimental Protocol:
-
Sample Preparation:
-
Thoroughly dry FT-IR grade potassium bromide (KBr) in an oven to remove any moisture, which can interfere with the spectrum.
-
Grind 1-2 mg of TODAB with approximately 100-150 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Scan the sample, typically over a range of 4000 to 400 cm⁻¹, averaging at least 16 scans to improve the signal-to-noise ratio.
-
-
Spectral Analysis:
-
Expected Absorption Bands:
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2955-2915 cm⁻¹ and 2850-2845 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups. [7] * ~1465 cm⁻¹: C-H bending (scissoring) vibration of the methylene groups.
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~1100-1000 cm⁻¹: C-N stretching vibrations.
-
-
Analysis of Aggregation Size by Dynamic Light Scattering (DLS)
Causality: DLS measures the hydrodynamic diameter of particles or molecules undergoing Brownian motion in a liquid. [8][9]This technique is ideal for determining the size of TODAB aggregates or the nanoparticles it stabilizes. The principle relies on the fact that smaller particles diffuse more rapidly, causing faster fluctuations in scattered light intensity. [9] Experimental Protocol:
-
Sample Preparation:
-
Solvent Filtration: The chosen dispersant (e.g., deionized water for forced aggregation studies, or an organic solvent) must be meticulously filtered through a 0.2 µm syringe filter directly into a clean DLS cuvette. This is a critical self-validating step to eliminate dust and other particulates that would otherwise corrupt the measurement.
-
Prepare a stock solution of TODAB in a suitable solvent.
-
Add a small aliquot of the stock solution to the filtered dispersant in the cuvette to achieve the desired concentration. If studying aqueous aggregation, sonication may be required to create a stable dispersion.
-
-
Instrument Setup:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired measurement temperature (e.g., 25 °C) for at least 5-10 minutes. Temperature stability is crucial as it directly affects viscosity and diffusion speed. [8]3. Data Acquisition:
-
Set the instrument parameters, including the viscosity and refractive index of the dispersant.
-
Perform at least three replicate measurements to ensure reproducibility. The instrument software will analyze the autocorrelation function of the scattered light fluctuations to calculate the particle size distribution.
-
-
Data Analysis:
-
The primary outputs are the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
A low PDI value (< 0.2) indicates a monodisperse or narrowly distributed sample, lending confidence to the Z-average result. A high PDI suggests a broad size distribution or the presence of multiple particle populations.
-
Safety and Handling
While specific toxicity data for TODAB is limited, related long-chain quaternary ammonium compounds are known to be irritants.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.
-
Hazards: May cause skin and eye irritation. [10][11]Ingestion may be harmful. [10][11]It is considered toxic to aquatic organisms. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place. The material can be hygroscopic. [1]
References
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Wikipedia. (n.d.). Tetraoctylammonium bromide. Retrieved from [Link]
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PubChem. (n.d.). Tetraethylammonium Bromide. Retrieved from [Link]
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PubChem. (n.d.). Tetrakis(decyl)ammonium bromide. Retrieved from [Link]
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PubChem. (n.d.). Tetraoctylammonium bromide. Retrieved from [Link]
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ResearchGate. (2016, January 11). Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data. Retrieved from [Link]
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PubMed. (2023, April 23). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]
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SpringerLink. (2023, August 6). Dynamic Light Scattering Study of Cetyltrimethylammonium Bromide Aqueous Solutions. Retrieved from [Link]
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PMC - NIH. (n.d.). Recent applications of light scattering measurement in the biological and biopharmaceutical sciences. Retrieved from [Link]
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MDPI. (2023, January 9). Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. Retrieved from [Link]
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Taylor & Francis. (2009). Tetraoctylammonium bromide – Knowledge and References. Retrieved from [Link]
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AOCS. (n.d.). NMR. Retrieved from [Link]
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International Journal of Natural and Engineering Sciences. (2019, July 15). FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. Retrieved from [Link]
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PubMed. (n.d.). Gene delivery using dimethyldidodecylammonium bromide-coated PLGA nanoparticles. Retrieved from [Link]
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US Pharmacopeia (USP). (2023, February 10). <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. Retrieved from [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the critical micelle concentration (CMC) of aqueous TTAB.... Retrieved from [Link]
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MDPI. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Retrieved from [Link]
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Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
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SciSpace. (n.d.). The Versatile Dioctadecyldimethylammonium Bromide. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) ammonium bromide and ammonia functionalized Si NCs.... Retrieved from [Link]
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PubMed. (n.d.). Drug Nanocrystals: Focus on Brain Delivery from Therapeutic to Diagnostic Applications. Retrieved from [Link]
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